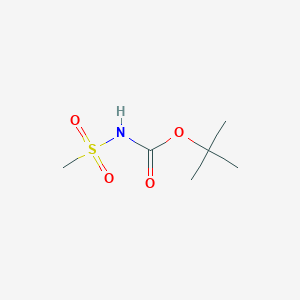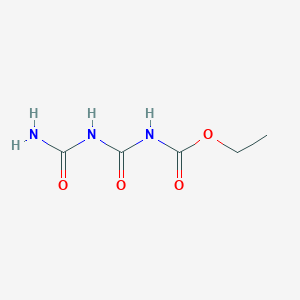
ethyl N-(carbamoylcarbamoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(carbamoylcarbamoyl)carbamate, commonly known as ECC, is a synthetic chemical compound that has gained significant attention in the field of scientific research. ECC is a carbamate derivative that possesses a unique structure that makes it an ideal candidate for various applications in the laboratory.
Wirkmechanismus
ECC acts as a carbamoylating agent, which means that it can react with amino groups in proteins and peptides. This reaction results in the formation of a carbamoylated derivative of the protein or peptide. The mechanism of action of ECC is similar to that of other carbamoylating agents, such as diethylpyrocarbonate.
Biochemische Und Physiologische Effekte
ECC has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ECC has also been shown to inhibit the growth of various cancer cell lines. Additionally, ECC has been shown to have anti-inflammatory and antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
ECC has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. ECC is also relatively inexpensive compared to other carbamoylating agents. However, ECC has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several potential future directions for research on ECC. One area of interest is the development of new applications for ECC in the field of organic synthesis. Additionally, there is potential for ECC to be used as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of ECC in these areas.
Synthesemethoden
ECC can be synthesized using a variety of methods, including the reaction of ethyl carbamate with cyanogen chloride or the reaction of ethyl carbamate with phosgene. The most common method of synthesis involves the reaction of ethyl carbamate with cyanogen chloride in the presence of a base, such as sodium hydroxide. This process yields ECC as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
ECC has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the determination of various amino acids and peptides. ECC has also been used as a precursor for the synthesis of various compounds, including ureas, thioureas, and guanidines. Additionally, ECC has been used as a catalyst for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
154020-13-0 |
|---|---|
Produktname |
ethyl N-(carbamoylcarbamoyl)carbamate |
Molekularformel |
C5H9N3O4 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
ethyl N-(carbamoylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H9N3O4/c1-2-12-5(11)8-4(10)7-3(6)9/h2H2,1H3,(H4,6,7,8,9,10,11) |
InChI-Schlüssel |
WGFXYQVNLZXJJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)NC(=O)N |
Kanonische SMILES |
CCOC(=O)NC(=O)NC(=O)N |
Synonyme |
Carbamic acid, [[(aminocarbonyl)amino]carbonyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



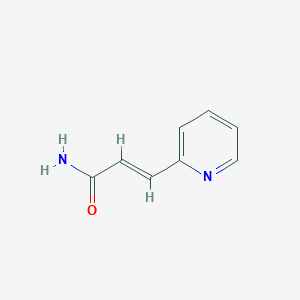

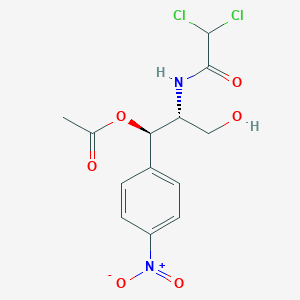
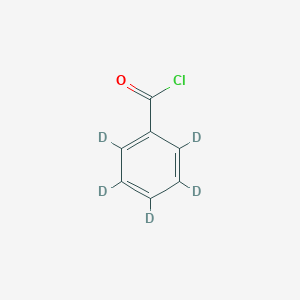
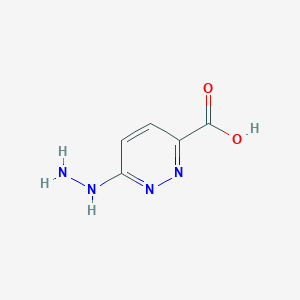
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
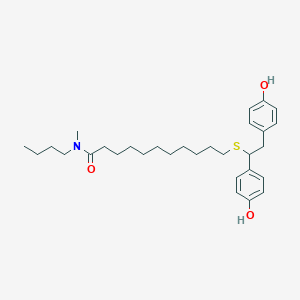
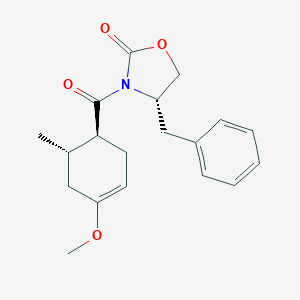



![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)

